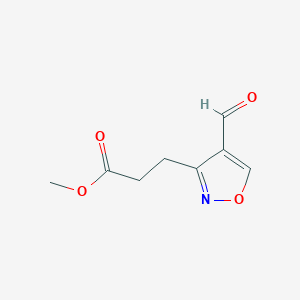

Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including condensation, chlorination, and esterification processes. For instance, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was achieved through the reaction of 1H-1,2,4-triazol with 3-(2,4-dichlorophenyl) propanoic acid, followed by subsequent chlorination and esterification steps . These methods could potentially be adapted for the synthesis of Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate by choosing appropriate starting materials and reaction conditions.

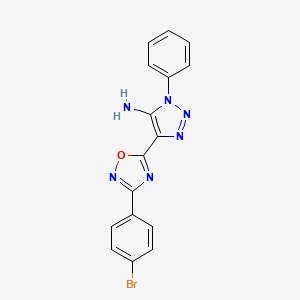

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate has been characterized using various spectroscopic techniques, including IR, 1H NMR, and X-ray crystallography. For example, the structure of 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate was confirmed by X-ray single-crystal determination, which provided detailed information about the molecular geometry . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and molecular structure. The presence of reactive sites such as the formyl group in the oxazole ring suggests that Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate could undergo various chemical reactions, including nucleophilic addition or condensation reactions. The reactivity in different solvent media can also be studied using computational methods, as demonstrated by the DFT calculations on the energetic behavior of the triazole compound in various solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with triazole and oxazole rings can be predicted using computational chemistry methods. For example, DFT calculations were used to predict the nonlinear optical properties, molecular electrostatic potentials, frontier molecular orbitals, and thermodynamic properties of a triazole compound . These properties are crucial for understanding the behavior of the compound under different physical conditions and for predicting its potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate is used in the synthesis and characterization of novel compounds. For example, Božić et al. (2017) synthesized a series of novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their corresponding methyl esters, which were characterized using various techniques and showed significant antiproliferative effects against certain cancer cells (Božić et al., 2017).

Antiproliferative and Antimicrobial Activities

- Compounds synthesized using methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate have been evaluated for their antiproliferative and antimicrobial activities. Budama-Kilinc et al. (2020) developed a nanosize drug candidate for cancer therapy using a compound synthesized through a reaction involving 8-formyl-7-hydroxy-4-phenylcoumarin and found that it exhibited toxic effects on certain cancer cell lines (Budama-Kilinc et al., 2020).

Catalyst Activation and Transfer Hydrogenation

- Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate is involved in catalyst activation and transfer hydrogenation processes. Saleem et al. (2014) explored catalysts based on 1,2,3-triazole complexes for oxidation of alcohols and transfer hydrogenation of carbonyl compounds (Saleem et al., 2014).

Structural Characterization and Drug Design

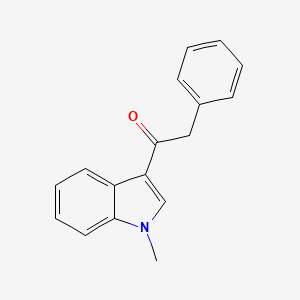

- This compound is crucial in the structural characterization and drug design, especially in the context of novel pharmaceuticals. Dybowski et al. (2021) conducted a comprehensive analytical and structural characterization of a novel synthetic cannabinoid, contributing to forensic and clinical research (Dybowski et al., 2021).

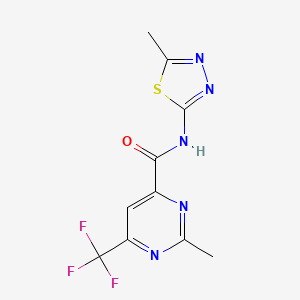

Synthesis of Novel Heterocyclic Compounds

- It is used in the synthesis of novel heterocyclic compounds with potential biological activities. Katariya et al. (2021) synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated them for their anticancer and antimicrobial activities (Katariya et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-8(11)3-2-7-6(4-10)5-13-9-7/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIJNCSNMKKZTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NOC=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2518277.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)

![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)

![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)